molecular formula C16H20BN3O2 B13675336 2-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetonitrile

2-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetonitrile

Cat. No.: B13675336
M. Wt: 297.2 g/mol
InChI Key: LWODGSRMCCOMMM-UHFFFAOYSA-N
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Description

2-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetonitrile is a complex organic compound featuring a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 2-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the borylation of indazole derivatives using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the boronic ester.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic ester group can form reversible covalent bonds with diols, which is useful in designing drugs that target specific enzymes or receptors .

Comparison with Similar Compounds

Similar compounds include other boronic esters and indazole derivatives, such as:

These compounds share the boronic ester group, which is crucial for their reactivity and applications. 2-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetonitrile is unique due to its indazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H20BN3O2

Molecular Weight

297.2 g/mol

IUPAC Name

2-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]acetonitrile

InChI

InChI=1S/C16H20BN3O2/c1-11-13-10-12(6-7-14(13)20(19-11)9-8-18)17-21-15(2,3)16(4,5)22-17/h6-7,10H,9H2,1-5H3

InChI Key

LWODGSRMCCOMMM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3C)CC#N

Origin of Product

United States

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